molecular formula C16H9Cl2N3OS2 B2769179 4-Amino-2-(4-chloroanilino)-5-[(3-chloro-2-thienyl)carbonyl]-3-thiophenecarbonitrile CAS No. 338966-49-7

4-Amino-2-(4-chloroanilino)-5-[(3-chloro-2-thienyl)carbonyl]-3-thiophenecarbonitrile

Katalognummer: B2769179
CAS-Nummer: 338966-49-7
Molekulargewicht: 394.29
InChI-Schlüssel: UMKAPEPIHGBSSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Formula: C₁₆H₉Cl₂N₃OS₂
Structural Features:

  • 4-Chloroanilino group: Introduces aromaticity and electron-withdrawing effects. (3-Chloro-2-thienyl)carbonyl: Adds a halogenated thiophene-based ketone moiety, increasing lipophilicity.

This compound’s design integrates halogenation and heterocyclic diversity, commonly leveraged in medicinal chemistry for targeting enzymes or receptors.

Eigenschaften

IUPAC Name

4-amino-2-(4-chloroanilino)-5-(3-chlorothiophene-2-carbonyl)thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3OS2/c17-8-1-3-9(4-2-8)21-16-10(7-19)12(20)15(24-16)13(22)14-11(18)5-6-23-14/h1-6,21H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKAPEPIHGBSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=C(S2)C(=O)C3=C(C=CS3)Cl)N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound A : 4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile
  • Molecular Formula : C₁₈H₁₁Cl₂N₃OS
  • Key Differences: Replaces the (3-chloro-2-thienyl)carbonyl with a 3,4-dichlorobenzoyl group.
Compound B : 2-Amino-4-(4-methoxyphenyl)-thiophene-3-carbonitrile
  • Molecular Formula : C₁₂H₁₀N₂OS
  • Key Differences :
    • Lacks chloro substituents and the thienyl carbonyl group.
    • 4-Methoxyphenyl substitution introduces electron-donating effects.
    • Impact : Lower molecular weight (238.28 g/mol vs. 402.34 g/mol for the target compound) and higher solubility in polar solvents .
Compound C : 3-Amino-5-anilino-2,4-dicyano thiophene
  • Molecular Formula : C₁₂H₈N₄S
  • Impact: Reduced steric hindrance and lipophilicity, likely affecting membrane permeability .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties
Property Target Compound Compound A Compound B Compound C
Molecular Weight 402.34 g/mol 396.26 g/mol 238.28 g/mol 240.28 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~3.8 ~2.1 ~1.8
Halogen Content 2 Cl atoms 2 Cl atoms None None
Key Functional Groups Cyano, amino, chloro, carbonyl Cyano, amino, dichlorobenzoyl Methoxy, cyano Dual cyano, amino
Key Observations :
  • Lipophilicity : The target compound and Compound A exhibit higher LogP values due to halogenation, favoring membrane penetration but risking metabolic oxidation.
  • Synthetic Complexity : The target compound’s synthesis (via cyclization with halogenated reagents, as in ) is more resource-intensive than Compound B’s one-pot PTC synthesis .

Q & A

Q. What are the key synthetic strategies for preparing 4-Amino-2-(4-chloroanilino)-5-[(3-chloro-2-thienyl)carbonyl]-3-thiophenecarbonitrile?

The synthesis of this compound likely involves multi-step reactions, including:

  • Substitution reactions to introduce the 4-chloroanilino group at position 2 of the thiophene ring.
  • Carbonylation using reagents like 3-chloro-2-thienyl carbonyl chloride to functionalize position 5.
  • Protection/deprotection strategies for the amino group to prevent side reactions during synthesis.

Q. Methodological Insight :

  • Intermediate synthesis : Analogous thiophene derivatives (e.g., 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile) are synthesized via oxidation (KMnO₄/CrO₃) or substitution (amines, thiols) .
  • Solvent optimization : Ethanol/water mixtures are effective for stabilizing intermediates and improving yields .

Q. How can researchers confirm the structural integrity of this compound?

Critical characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : Analyze aromatic proton environments (e.g., 4-chloroanilino protons at δ 7.2–7.5 ppm) and carbonyl carbon signals (~190 ppm in 13C^{13}\text{C} NMR).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., calculated Mw=422.75g/molM_w = 422.75 \, \text{g/mol}) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as seen in similar thiophene-carbonitrile derivatives .

Reference : PubChem and CAS Common Chemistry provide validated spectral data for analogous compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during synthesis?

Key Variables :

  • Temperature : Controlled heating (60–80°C) minimizes side reactions during carbonyl group introduction.
  • Catalysts : Use Lewis acids (e.g., AlCl₃) to activate electrophilic substitution at the thiophene ring .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require inert atmospheres to prevent hydrolysis.

Case Study : Milling fine crystals (<88 µm) accelerates solid-solid phase transformations in similar compounds, suggesting particle size control improves reaction efficiency .

Q. How do polymorphic forms impact the compound’s physicochemical properties?

Thermodynamic Stability :

  • Polymorphs exhibit enantiotropic relationships, where stability depends on temperature (e.g., a metastable dark-red form converts to stable red above 60°C) .
  • Analytical Tools : X-ray powder diffraction (XRPD) and FT-IR differentiate polymorphs via lattice vibrations and crystal packing .

Mitigation Strategy : Ethanol vapor annealing reduces crystal defects, slowing phase transitions and stabilizing preferred forms .

Q. How should researchers resolve contradictions in biological activity data across studies?

Potential Causes :

  • Polymorphism : Different crystal forms may alter solubility and bioavailability.
  • Impurity profiles : Trace solvents (e.g., DMF residuals) can inhibit enzyme interactions.

Q. Methodological Solutions :

  • Slurry conversion studies : Confirm thermodynamic stability of the active polymorph .
  • Comparative assays : Use standardized solvents (e.g., ethanol) and purity thresholds (>98% by HPLC) for consistency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.